![molecular formula C6H4BrN3 B1517230 6-Bromoimidazo[1,2-a]pyrazine CAS No. 912773-24-1](/img/structure/B1517230.png)
6-Bromoimidazo[1,2-a]pyrazine
Overview
Description
6-Bromoimidazo[1,2-a]pyrazine is a chemical compound with the CAS Number: 912773-24-1 . It has a molecular weight of 198.02 . It is a solid substance at room temperature and is typically stored in a refrigerator .
Molecular Structure Analysis
The Inchi Code of 6-Bromoimidazo[1,2-a]pyrazine is1S/C6H4BrN3/c7-5-4-10-2-1-8-6(10)3-9-5/h1-4H
. Physical And Chemical Properties Analysis
6-Bromoimidazo[1,2-a]pyrazine is a solid substance at room temperature .Scientific Research Applications
Organic Synthesis and Drug Development
6-Bromoimidazo[1,2-a]pyrazine serves as a versatile scaffold in organic synthesis and is pivotal in drug development due to its structural significance and reactivity .
Pharmaceutical Intermediates
This compound is utilized as an intermediate in pharmaceutical syntheses, particularly in the development of lactams and other complex organic molecules .
Catalytic Roles in Chemical Reactions
In laboratory settings, 6-Bromoimidazo[1,2-a]pyrazine is employed for its catalytic properties, facilitating various chemical reactions .
Fluorescent Indicator
Due to its fluorescent properties, this compound is used as an indicator in biochemical assays and research .
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
The primary targets of 6-Bromoimidazo[1,2-a]pyrazine are believed to be specific receptors within cells
Mode of Action
The mode of action of 6-Bromoimidazo[1,2-a]pyrazine is thought to involve the binding of the compound to its target receptors within cells This binding event may trigger a series of biochemical reactions or changes within the cell
Biochemical Pathways
Given that the compound is believed to bind to specific receptors within cells , it is likely that it influences the signaling pathways associated with these receptors. The downstream effects of these pathway alterations would depend on the specific nature of the receptors and the cellular context.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 6-Bromoimidazo[1,2-a]pyrazine. Factors such as temperature, pH, and the presence of other molecules could affect the compound’s stability and its ability to interact with its target receptors . For instance, the compound is recommended to be stored in a refrigerator, indicating that lower temperatures may be necessary for its stability .
properties
IUPAC Name |
6-bromoimidazo[1,2-a]pyrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3/c7-5-4-10-2-1-8-6(10)3-9-5/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKMWDXNBIKMCEH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(N=CC2=N1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20651770 | |
Record name | 6-Bromoimidazo[1,2-a]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20651770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromoimidazo[1,2-a]pyrazine | |
CAS RN |
912773-24-1 | |
Record name | 6-Bromoimidazo[1,2-a]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20651770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-bromoimidazo[1,2-a]pyrazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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